Agn-PC-00CB30 - 870094-37-4

Agn-PC-00CB30

Catalog Number: EVT-12683744
CAS Number: 870094-37-4
Molecular Formula: C17H24N4O3
Molecular Weight: 332.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Agn-PC-00CB30 is a chemical compound with the molecular formula C17_{17}H24_{24}N4_{4}O3_{3}. It has garnered interest in various scientific fields due to its potential applications in pharmaceuticals and biochemistry. The average mass of Agn-PC-00CB30 is approximately 332.404 g/mol, with a monoisotopic mass of 332.184841 g/mol . This compound is classified as a pharmaceutical intermediate and is often involved in custom synthesis processes for research and development purposes.

Source and Classification

Agn-PC-00CB30 is not widely available commercially, which necessitates custom synthesis for research applications. Companies specializing in chemical synthesis, such as Angene Chemical, offer services to produce this compound tailored to specific research needs . It falls under the classification of pharmaceutical intermediates, which are crucial in the development of active pharmaceutical ingredients (APIs).

Synthesis Analysis

Methods

The synthesis of Agn-PC-00CB30 typically involves multi-step organic reactions that may include amination, acylation, and condensation processes. While specific synthetic routes are proprietary and not publicly detailed, common methods in synthesizing similar compounds often involve:

  1. Amination: Introducing amino groups into a precursor compound.
  2. Acylation: Adding acyl groups to modify the compound's reactivity.
  3. Condensation: Combining two molecules to form a larger structure while releasing small molecules like water.

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of Agn-PC-00CB30 can be visualized using various chemical drawing software tools. Its structure consists of a complex arrangement of carbon, nitrogen, oxygen, and hydrogen atoms that contribute to its biological activity.

Data

  • Molecular Formula: C17_{17}H24_{24}N4_{4}O3_{3}
  • Average Mass: 332.404 g/mol
  • Monoisotopic Mass: 332.184841 g/mol

This structural data indicates the presence of multiple functional groups that may influence its reactivity and interaction with biological systems .

Chemical Reactions Analysis

Reactions

Agn-PC-00CB30 may participate in various chemical reactions typical for compounds containing amine and carbonyl functionalities. These reactions can include:

  1. Nucleophilic Substitution: Where nucleophiles attack electrophilic centers within the molecule.
  2. Oxidation-Reduction Reactions: Involving changes in oxidation states that can modify the compound's properties.
  3. Formation of Salts: Through interactions with acids or bases.

Technical Details

Understanding the specific reaction mechanisms would require experimental data from synthetic studies or literature reviews that detail how Agn-PC-00CB30 behaves under different conditions.

Mechanism of Action

Process

The mechanism of action for Agn-PC-00CB30 likely involves its interaction with biological targets such as enzymes or receptors within cellular pathways. These interactions can lead to modulation of biological responses, potentially influencing therapeutic outcomes.

Data

While specific data on the mechanism of action for Agn-PC-00CB30 may not be readily available, similar compounds often act through:

  • Inhibition or activation of enzyme activity
  • Binding to receptor sites
  • Influencing signal transduction pathways

Research into these mechanisms is critical for understanding how Agn-PC-00CB30 may be utilized in therapeutic contexts.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of Agn-PC-00CB30 include:

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Solubility characteristics are essential for determining its application in formulations.

Chemical Properties

Chemical properties such as stability under various pH conditions, thermal stability, and reactivity with other chemicals are crucial for its handling and application in research and development.

Relevant analyses would typically include:

  1. Melting Point Determination
  2. pH Stability Testing
  3. Reactivity Profiles with Common Solvents
Applications

Agn-PC-00CB30 has potential applications primarily within scientific research, particularly in drug discovery and development processes. Its role as a pharmaceutical intermediate makes it valuable for:

  • Developing new therapeutic agents
  • Conducting biological assays
  • Serving as a reference compound in pharmacological studies
Epistemological Foundations of Agn-PC-00CB30 Research

Historical Trajectories in Pharmacological Compound Classification

The classification of chemical entities like Agn-PC-00CB30 exists within a complex historical framework of evolving pharmacological taxonomy. Early systems relied predominantly on morphological characteristics (physical properties) or therapeutic indications (empirical clinical use), creating fragmented categorization schemes with limited predictive power for novel compounds. The development of structural-activity paradigms in the mid-20th century marked a pivotal shift toward molecular-level understanding, enabling the grouping of compounds based on shared chemical scaffolds or receptor interactions rather than solely observed biological effects. This transition established the foundation for modern computational approaches where compounds are classified via chemoinformatics clustering algorithms analyzing molecular descriptors, pharmacophore patterns, and predicted binding affinities across proteomic space [3].

Within this trajectory, Agn-PC-00CB30 exemplifies contemporary classification challenges. As a structurally novel entity lacking extensive pharmacological characterization, its placement within existing taxonomies requires multidimensional analysis. Historically, it might have been classified solely based on elemental composition or solubility profiles. Today, its classification integrates computational prediction of target landscapes, structural similarity to annotated compounds in databases like ChEMBL, and potential mechanistic relationships to biological pathways inferred from high-throughput screening data. This evolution reflects a broader epistemological shift from purely descriptive categorization toward predictive and mechanism-based classification systems capable of anticipating polypharmacology a priori [8].

Table 1: Evolution of Compound Classification Systems Relevant to Agn-PC-00CB30

EraDominant ParadigmKey MethodologyLimitations for Novel Compounds (e.g., Agn-PC-00CB30)
Pre-1950sMorphological/TherapeuticEmpirical observation, crude physical property testingNo mechanistic insight, poor generalizability
1950s-1980sStructure-Activity Relationship (SAR)Homologous series synthesis, receptor binding assaysFocus on single targets, limited scope for polypharmacology
1990s-2010sChemoinformatic ClusteringMolecular descriptor calculation, similarity searchingDependence on existing data, bias toward privileged scaffolds
2010s-PresentMultidimensional Polypharmacological ProfilingMachine learning, proteome-wide docking, systems biologyComputational complexity, experimental validation lag

Theoretical Paradigms for Compound Categorization Systems

The categorization of Agn-PC-00CB30 intersects with competing theoretical frameworks defining how chemical entities are systematically organized in pharmacological research. The reductionist paradigm seeks precise classification based on primary molecular targets (e.g., enzyme inhibitors, GPCR modulators, ion channel blockers). Under this framework, Agn-PC-00CB30 would ideally be assigned to a discrete category defined by its highest-affinity target or dominant mechanism of action. However, the inherent polypharmacology of many bioactive compounds—where a single molecule modulates multiple targets—challenges this approach, creating ambiguity and necessitating hierarchical or multi-label classification systems [8].

Conversely, the network pharmacology paradigm embraces polypharmacology as fundamental, advocating for categorization based on target interaction profiles or disease network modulation. Agn-PC-00CB30, even without fully elucidated targets, could be classified based on predicted or observed perturbation signatures within biological networks. This approach leverages functional similarity metrics rather than strict structural or target-based hierarchies. For instance, compounds inducing similar transcriptomic or proteomic responses might cluster together regardless of chemical scaffold differences [3].

A third emerging paradigm integrates chemical ontology systems with formal logic. Agn-PC-00CB30 would be described using standardized descriptors (e.g., ChEBI ontology terms) defining its structure, potential reactive groups, and inferred biological roles based on automated reasoning over structured knowledge graphs. This facilitates computational integration with diverse biological data, enabling classification based on semantic similarity within a machine-readable framework. The convergence of these paradigms highlights a fundamental epistemological tension: whether compound categorization should prioritize chemical structure, biological function, or an integrative systems-level profile [7].

Unification Frameworks for Polypharmacological Target Engagement

Polypharmacology—the modulation of multiple biological targets by a single compound—transitions from an observed phenomenon to a rational design principle for entities like Agn-PC-00CB30. Traditional target identification strategies falter when targets lack sequence or global structural homology. Multidimensional profiling frameworks overcome this by integrating orthogonal methods to predict and validate polypharmacology in the absence of obvious target relationships [3].

The foundation lies in chemo-centric target prediction, which infers potential targets for Agn-PC-00CB30 based on structural similarity to ligands with known profiles. For example, if Agn-PC-00CB30 shares key pharmacophoric features with known kinase inhibitors, it becomes a candidate for kinase panel screening. This is augmented by protein-centric approaches analyzing binding site similarity. Techniques like the Sequence Order Independent Profile-Profile Alignment (SOIPPA) algorithm compare the 3D geometry and physicochemical properties of binding pockets, identifying potential off-targets even when overall protein fold or sequence is divergent. Agn-PC-00CB30 might bind proteins with spatially and electrostatically congruent pockets despite belonging to different protein families [3].

Computational polypharmacology profiling represents the unification layer. As demonstrated for related compounds, automated pipelines can process Agn-PC-00CB30 through sequential filters:

  • Homology Clustering: Reducing the proteome to non-redundant representatives (e.g., PDB30 set containing structurally distinct proteins).
  • Binding Site Comparison: Using algorithms like SOIPPA to identify proteins with binding sites geometrically and pharmacophorically similar to known or predicted targets of Agn-PC-00CB30.
  • In Silico Docking: Scoring Agn-PC-00CB30 against the enriched target list (PDBr) to prioritize experimentally testable hypotheses [3].

Validation employs selective optimization of side activities (SOSA), systematically modifying Agn-PC-00CB30 to enhance desired polypharmacology (e.g., synergistic target modulation) while minimizing unwanted off-target effects. This transforms serendipitous polypharmacology into a design objective [8].

Semantic Evolution of Compound Nomenclature Conventions

The identifier "Agn-PC-00CB30" exists within a complex ecosystem of chemical naming systems, each reflecting distinct historical, practical, and epistemological priorities. Systematic IUPAC nomenclature provides unambiguous structural description based on standardized rules but often results in complex, unwieldy names (e.g., "2,9-Di(pent-3-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10-tetrone" for AGN-PC-EK) [1]. Trivial or common names prioritize brevity and historical context but lack structural transparency (e.g., "Arachidonic Acid" for AGN-PC-00AIJ3) [5]. Semisystematic names bridge this gap, using recognizable roots within a partially systematic framework (e.g., "N,N′-Bis(3-pentyl)perylene-3,4,9,10-bis(dicarboximide)" as a synonym for AGN-PC-EK) [1].

The "AGN-PC" prefix suggests an institutional coding system, likely denoting a compound registry within a specific research entity (e.g., "AGN" potentially indicating a company or academic group acronym, "PC" possibly signifying "Pharmacological Compound"). The alphanumeric suffix "00CB30" functions as a unique database identifier devoid of inherent structural or functional meaning but enabling precise information retrieval within its native context. This exemplifies the tension between human-interpretable semantics (aiming for names that convey meaning) and machine-actionable identifiers (prioritizing uniqueness and database integration) [7] [6].

Critical conventions impacting Agn-PC-00CB30's nomenclature include:

  • Locants and Multipliers: Indicating positions and numbers of substituents (e.g., "5,8,11,14-" in icosa-5,8,11,14-tetraenoic acid).
  • Multiplicative Prefixes: "di-", "tri-", "tetra-" (e.g., "tetrone" in AGN-PC-EK).
  • Stereochemical Descriptors: While Agn-PC-00CB30's structure is unspecified, conventions like α/β (sugar anomers), D/L or (R)/(S) (absolute configuration), or cis/trans/(E)/(Z) (geometric isomers) are crucial for many bioactive compounds [4].
  • Functional Group Priority: Dictating the root name and suffix (e.g., "-oic acid" for carboxylic acid priority in AGN-PC-0BX30M (2-Pyrrolidineacetic acid) versus "-imide" in AGN-PC-EK) [6] [1].
  • The N- Prefix: Specifying substitution on nitrogen (e.g., N-methyl, N,N-dimethyl) to avoid ambiguity versus carbon-chain substitution [4].

Table 2: Nomenclature Conventions and Examples Relevant to AGN-PC Series Compounds

Nomenclature ConventionPurposeExample from Search ResultsPotential Application to Agn-PC-00CB30
Systematic IUPACUnambiguous structure description2,9-Di(pent-3-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10-tetrone (AGN-PC-EK)Provides precise atomic connectivity if structure is known
Semisystematic/CommonBalance of specificity and recognizabilityN,N′-Bis(3-pentyl)perylene-3,4,9,10-bis(dicarboximide) (AGN-PC-EK); Arachidonic Acid (AGN-PC-00AIJ3)May emerge if Agn-PC-00CB30 gains prominence
Functional Class NomenclatureEmphasizes key reactive groupTetracarboxylic diimide (AGN-PC-EK)Describes core reactivity or binding motif
Stereochemical DescriptorsSpecifies 3D configurationUndefined atom stereocenter count = 1 (AGN-PC-0BX30M - 2-Pyrrolidineacetic acid)Critical if chirality impacts activity
Institutional Code (AGN-PC-)Unique database identifier & trackingAGN-PC-0KOEBU (Omeprazole Magnesium); AGN-PC-0BX30MAgn-PC-00CB30 itself follows this convention
CAS Registry NumberUniversal unique identifier110590-81-3 (AGN-PC-EK); 56879-46-0 (AGN-PC-0BX30M)Assigned upon registration if novel

Properties

CAS Number

870094-37-4

Product Name

Agn-PC-00CB30

IUPAC Name

4-nitro-N-undec-10-enyl-2,1,3-benzoxadiazol-7-amine

Molecular Formula

C17H24N4O3

Molecular Weight

332.4 g/mol

InChI

InChI=1S/C17H24N4O3/c1-2-3-4-5-6-7-8-9-10-13-18-14-11-12-15(21(22)23)17-16(14)19-24-20-17/h2,11-12,18H,1,3-10,13H2

InChI Key

JUNGDRXQODFKFG-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.